molecular formula C17H19FN2OS2 B2850010 2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 862825-59-0

2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2850010
CAS No.: 862825-59-0
M. Wt: 350.47
InChI Key: WHEHYEBCGVJEHR-UHFFFAOYSA-N
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Description

2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound known for its unique structure. It combines a thienopyrimidine core with additional alkyl and phenyl substituents, making it a candidate for various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically begins with the preparation of intermediate compounds, followed by cyclization and subsequent functionalization steps.

  • Step 1: Preparation of Thieno[3,2-d]pyrimidine Core

    • Starting Materials: Appropriate thiophenes and aminopyrimidines.

    • Reaction Conditions: Cyclization reactions often performed under reflux with catalysts such as Lewis acids.

  • Step 2: Functionalization

    • Reagents: sec-Butylthiol, 4-Fluorobenzaldehyde, and methylating agents.

    • Reaction Conditions: Substitution reactions facilitated by bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation Reactions

    • Reagents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    • Products: Sulfoxides or sulfones, depending on the reaction conditions.

  • Reduction Reactions

    • Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    • Products: Reduction of carbonyl groups to alcohols.

  • Substitution Reactions

    • Reagents: Halogens (Br2, I2), alkylating agents.

    • Products: Various substituted derivatives depending on the position of substitution.

Scientific Research Applications

Chemistry

The unique structure of 2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one makes it useful in studying reaction mechanisms and as a starting point for designing new compounds.

Biology and Medicine

  • Drug Development: Potential use as a lead compound for creating novel pharmaceuticals targeting specific enzymes or receptors.

  • Biological Studies: Useful for studying its interactions with biological macromolecules.

Industry

  • Materials Science: Possible applications in developing new materials with specific electronic or optical properties.

Mechanism of Action

The compound's biological effects are mediated through its interaction with specific molecular targets. These could include enzymes, receptors, or DNA. The exact pathways depend on the functional groups present and their ability to interact with biological macromolecules.

Comparison with Similar Compounds

  • Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

  • Fluorophenyl Compounds: Molecules containing the 4-fluorophenyl group, providing insights into the effects of fluorination.

  • Alkylthio Substituted Pyrimidines: Compounds with similar alkylthio substituents showing the impact of sulfur-containing groups.

Uniqueness

The distinct combination of substituents in 2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one confers unique chemical and biological properties that differentiate it from other similar compounds. It allows for exploration in multiple fields, from synthetic chemistry to pharmacology.

Properties

IUPAC Name

2-butan-2-ylsulfanyl-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS2/c1-4-10(2)23-17-19-14-9-11(3)22-15(14)16(21)20(17)13-7-5-12(18)6-8-13/h5-8,10-11H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEHYEBCGVJEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)SC(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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